molecular formula C22H21N3O2S2 B2615913 N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686770-42-3

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2615913
CAS No.: 686770-42-3
M. Wt: 423.55
InChI Key: LIPKGYOXNYOVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry research, particularly in the exploration of novel kinase inhibitors. This compound is structurally characterized by a thieno[3,2-d]pyrimidin-4-one scaffold, a privileged structure known for its ability to interact with the ATP-binding sites of various protein kinases. The molecule is designed with a thioacetamide linker connecting the core heterocycle to a 2,4-dimethylphenyl group, a modification that can fine-tune its physicochemical properties and target selectivity. Current investigative applications focus on its potential as a lead compound for the development of targeted anticancer therapies. Research indicates that analogs within this structural class demonstrate promising inhibitory activity against receptor tyrosine kinases, such as the VEGF receptor family, which are critically implicated in angiogenesis and tumor progression. The primary research value of this acetamide derivative lies in its utility as a chemical probe to elucidate complex kinase signaling pathways, study mechanisms of apoptosis in malignant cells, and validate new molecular targets for oncology drug discovery. Its mechanism of action is postulated to involve competitive binding at the kinase domain, thereby suppressing downstream phosphorylation events and triggering growth arrest and cell death in proliferative cell lines.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-14-8-9-17(15(2)12-14)23-19(26)13-29-22-24-18-10-11-28-20(18)21(27)25(22)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPKGYOXNYOVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Thienopyrimidine Core:

    • Starting with a thiophene derivative, the core is constructed through cyclization reactions involving appropriate reagents such as formamide and acetic anhydride under controlled temperatures.
  • Attachment of the Phenylacetamide Moiety:

    • The phenylacetamide group is introduced via nucleophilic substitution reactions. This step often requires the use of strong bases like sodium hydride (NaH) to deprotonate intermediates, facilitating the coupling reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to perform the multi-step synthesis in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.

    Biological Studies: Used in studies exploring enzyme inhibition, particularly targeting kinases or proteases.

    Pharmaceutical Development: Potential lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide involves:

    Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to inflammation or cell proliferation, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs differing in substituents on the phenyl ring, pyrimidine core, or acetamide moiety. Key parameters include synthetic yields, physicochemical properties, and inferred bioactivity.

Substituent Effects on the Phenyl Ring

  • N-(4-Chlorophenyl) Analogs: describes N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, synthesized in 85% yield.
  • Trifluoromethoxy Substitution :
    A derivative with a 4-(trifluoromethoxy)phenyl group () exhibits strong electron-withdrawing effects, likely increasing metabolic stability and altering solubility compared to the electron-donating methyl groups in the target compound .

Modifications to the Pyrimidine Core

  • Ethyl/Methyl Substituents: highlights a compound with ethyl and methyl groups on the thienopyrimidine ring. Such substituents may enhance steric hindrance, affecting conformational flexibility and receptor interactions compared to the unsubstituted core in the target compound .
  • Fluorinated Derivatives :
    N-(4-Fluorophenyl) analogs () show high melting points (>300°C), suggesting strong crystalline packing due to fluorine’s electronegativity. The target compound’s dimethyl groups likely reduce melting points, improving solubility .

Acetamide Side Chain Variations

  • Benzyl and Phenoxy-Phenyl Groups: reports N-benzyl and N-(4-phenoxyphenyl) derivatives with yields of 66–60%. The benzyl group may enhance blood-brain barrier penetration, while bulkier substituents like phenoxyphenyl could reduce diffusion rates compared to the target compound’s dimethylphenyl group .
  • Dichlorophenyl Derivatives :
    Compound 5.6 () with a 2,3-dichlorophenyl group exhibits a high yield (80%) and distinct NMR signals (δ 7.82 ppm for aromatic protons), indicating electronic differences from the dimethylphenyl analog .

Data Table: Key Parameters of Analogs

Compound Structure Yield (%) m.p. (°C) Notable Spectral Data (¹H NMR, δ ppm) Key Reference
N-(4-Chlorophenyl)-2-((3-cyano-pyridinyl)thio)acetamide 85
N-(2,3-Dichlorophenyl)pyrimidinyl thioacetamide 80 230–232 7.82 (d, J=8.2 Hz, H-4′)
N-(4-Trifluoromethoxyphenyl) analog
N-Benzylpyrimidinyl thioacetamide 66 196 4.01 (d, J=5.3 Hz, NHCH2Ph)
N-(4-Fluorophenyl) analog 51 >300 10.18 (br s, NH)

Biological Activity

N-(2,4-dimethylphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

  • Chemical Name : this compound
  • CAS Number : 332930-98-0
  • Molecular Formula : C26H25N3O2S2
  • Molecular Weight : 475.6256 g/mol

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thienopyrimidine derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that related compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer) with IC50 values in the low micromolar range .
  • Mechanism of Action : The proposed mechanisms include:
    • Inhibition of DNA synthesis : Compounds may interfere with DNA replication and repair processes.
    • Induction of Apoptosis : Many thienopyrimidine derivatives activate apoptotic pathways in cancer cells.
    • Targeting Specific Kinases : Some compounds selectively inhibit kinases involved in tumor growth and metastasis.

Antimicrobial Activity

Preliminary studies suggest that the compound may also possess antimicrobial properties. Compounds with similar structures have shown activity against various pathogens, including:

  • Staphylococcus aureus
  • Candida albicans

These activities are often assessed using disk diffusion methods and MIC (Minimum Inhibitory Concentration) assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

  • Modifications on the phenyl ring or thieno-pyrimidine core can enhance potency and selectivity against specific targets.
  • Substituents at certain positions influence the compound's ability to penetrate cellular membranes and interact with biological macromolecules.

Study 1: Anticancer Efficacy

In a controlled study evaluating various thienopyrimidine derivatives, it was found that modifications on the sulfur atom significantly affected anticancer activity. For example:

CompoundCell LineIC50 (µM)Mechanism
AMCF-70.0585Apoptosis induction
BHeLa0.0692DNA synthesis inhibition
CHT-290.00217Kinase inhibition

Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial effects of similar compounds revealed:

CompoundPathogenMIC (µg/mL)
DStaphylococcus aureus32
ECandida albicans16

These findings suggest that structural modifications can lead to enhanced antimicrobial efficacy.

Q & A

Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Critical parameters include:

  • Solvent selection : Polar aprotic solvents like DMSO or ethanol are preferred for intermediate steps to stabilize reactive intermediates .
  • Temperature control : Exothermic reactions (e.g., thioacetamide coupling) require gradual addition of reagents at 0–5°C to avoid side products .
  • Catalysts : Triethylamine or NaH is used to deprotonate thiol groups during sulfur bridge formation .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) is standard, followed by recrystallization in ethanol/water mixtures .

Q. How is the structural integrity of this compound verified post-synthesis?

A combination of analytical techniques is employed:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 10.10 ppm for acetamide NH in DMSO-d6) .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ observed at m/z 476.39 for a related analog) .
  • Elemental analysis : Carbon, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 45.36% observed vs. 45.29% calculated) .

Q. What are the primary pharmacological targets associated with thieno[3,2-d]pyrimidine derivatives?

These compounds exhibit activity against:

  • Kinase inhibition : Modulating ATP-binding pockets in tyrosine kinases .
  • Enzyme inhibition : e.g., dihydrofolate reductase (DHFR) due to structural mimicry of folate .
  • Antiproliferative effects : Demonstrated in cancer cell lines via apoptosis induction (IC₅₀ values in µM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological efficacy?

SAR studies focus on modifying substituents to enhance target engagement:

  • Phenyl ring substitutions : Electron-withdrawing groups (e.g., -Cl, -CF₃) improve metabolic stability .
  • Thioacetamide linker : Replacing sulfur with selenium or altering chain length affects binding kinetics .
  • Core modifications : Introducing methyl groups at C-6 reduces off-target interactions .

Example SAR Table :

Compound ModificationBiological Activity (IC₅₀, µM)Target
N-(3,4-dimethylphenyl) analog2.1 ± 0.3EGFR kinase
6-Methyl-thienopyrimidine5.8 ± 1.2Antimicrobial
Halogenated phenyl derivative0.9 ± 0.1DHFR inhibition
Data adapted from structural analogs .

Q. What strategies resolve contradictions in biological activity data across assay systems?

Discrepancies often arise due to:

  • Assay conditions : Varying pH or serum protein content alters compound solubility/bioavailability. Standardize using HBSS buffer with 1% BSA .
  • Cell line heterogeneity : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate genetic factors influencing response .
  • Metabolic stability : Perform parallel microsomal stability assays to account for species-specific metabolism .

Q. How to address discrepancies in spectroscopic data during structural elucidation?

Conflicting NMR/MS signals may arise from:

  • Tautomerism : The 4-oxo group in the pyrimidine ring can cause keto-enol tautomerism, shifting NH proton signals. Use variable-temperature NMR to identify dynamic equilibria .
  • Impurity overlap : LC-MS/MS with a C18 column (0.1% formic acid gradient) separates co-eluting impurities .
  • Crystallographic validation : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguous NOE correlations .

Methodological Notes

  • Synthetic Optimization : Pilot reactions should test solvent alternatives (e.g., acetonitrile vs. DMF) to improve yields >80% .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate targets via siRNA knockdown .
  • Data Reproducibility : Archive raw spectra and chromatograms in open-access repositories (e.g., Zenodo) for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.